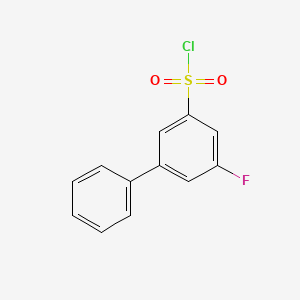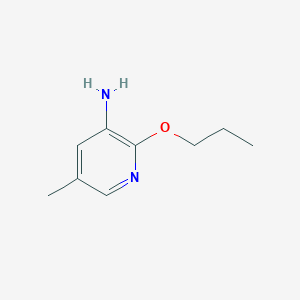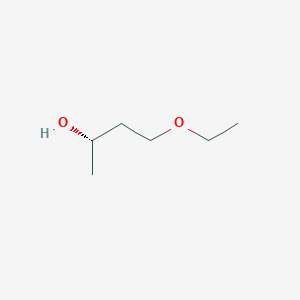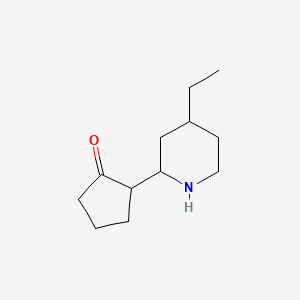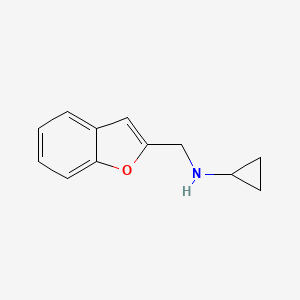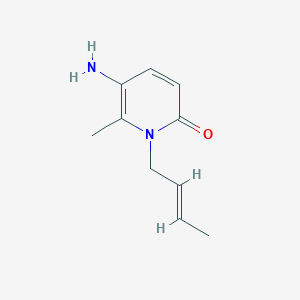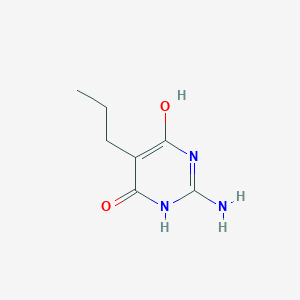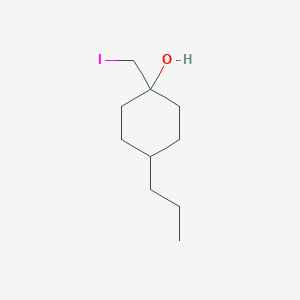
1-(Iodomethyl)-4-propylcyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Iodomethyl)-4-propylcyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with an iodomethyl group and a propyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Iodomethyl)-4-propylcyclohexan-1-ol can be achieved through several methods. One common approach involves the radical iodination of 4-propylcyclohexan-1-ol. This reaction typically uses iodine and a radical initiator such as azobisisobutyronitrile (AIBN) under mild conditions to introduce the iodomethyl group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Iodomethyl)-4-propylcyclohexan-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Sodium periodate, manganese dioxide, periodic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, potassium cyanide, sodium thiolate.
Major Products
Oxidation: Aldehydes, ketones.
Reduction: Alcohols.
Substitution: Azides, nitriles, thiols.
Wissenschaftliche Forschungsanwendungen
1-(Iodomethyl)-4-propylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Iodomethyl)-4-propylcyclohexan-1-ol involves its interaction with various molecular targets. The iodomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds and functional groups. These interactions can affect biological pathways and processes, making the compound useful in medicinal chemistry and drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Bromomethyl)-4-propylcyclohexan-1-ol
- 1-(Chloromethyl)-4-propylcyclohexan-1-ol
- 1-(Hydroxymethyl)-4-propylcyclohexan-1-ol
Uniqueness
1-(Iodomethyl)-4-propylcyclohexan-1-ol is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and chemical properties compared to its bromomethyl, chloromethyl, and hydroxymethyl analogs. The iodomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C10H19IO |
|---|---|
Molekulargewicht |
282.16 g/mol |
IUPAC-Name |
1-(iodomethyl)-4-propylcyclohexan-1-ol |
InChI |
InChI=1S/C10H19IO/c1-2-3-9-4-6-10(12,8-11)7-5-9/h9,12H,2-8H2,1H3 |
InChI-Schlüssel |
GAVBIAFWYHLLOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCC(CC1)(CI)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl[(trimethylpyrimidin-2-YL)methyl]amine](/img/structure/B13305558.png)
![1-(7-Oxabicyclo[2.2.1]heptan-2-YL)cyclopropan-1-amine](/img/structure/B13305565.png)
![1-Chloro-4-{[(difluoromethyl)sulfanyl]methyl}benzene](/img/structure/B13305573.png)
![5-[(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B13305576.png)
amine](/img/structure/B13305588.png)

![Propan-2-yl N-[(4-aminophenyl)methyl]carbamate](/img/structure/B13305599.png)
